molecular formula C14H20S8 B028462 Tetrakis(ethylthio)tetrathiafulvalene CAS No. 104515-79-9

Tetrakis(ethylthio)tetrathiafulvalene

Cat. No. B028462
M. Wt: 444.8 g/mol
InChI Key: LLDJYFLUQDMPQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetrakis(ethylthio)tetrathiafulvalene derivatives often involves innovative strategies to incorporate ethylthio groups into the tetrathiafulvalene (TTF) core. For instance, oxidation of tetrakis(ethylthio)tetrathiafulvalene with CuCl2 and CuBr2 in acetonitrile yielded organic radical cation salts with distinct X-ray crystal structures, demonstrating the versatility of synthetic approaches in modifying the electronic properties of TTF derivatives (Wu et al., 1996).

Molecular Structure Analysis

The molecular structure of Tetrakis(ethylthio)tetrathiafulvalene and its derivatives is characterized by X-ray crystallography, revealing intricate details about their lattice arrangements and molecular orientations. For example, the radical cation salts of Tetrakis(ethylthio)tetrathiafulvalene with hexachlorodicopper(II) and hexabromodicopper(II) feature segregated stacks of donor molecules and acceptors, associated via short S...X contacts, crystallizing in the triclinic system (Wu et al., 1996).

Chemical Reactions and Properties

Tetrakis(ethylthio)tetrathiafulvalene participates in various chemical reactions, forming coordination polymers and charge-transfer complexes with metal ions. These reactions are pivotal in tailoring the compound's electronic and structural properties for specific applications. Copper(I) complexes with Tetrakis(ethylthio)tetrathiafulvalene, for example, demonstrate the formation of neutral complexes with distorted tetrahedral geometry around metal ions, highlighting the compound's versatility in forming coordination polymers with distinct structural motifs (Gan et al., 1995).

Physical Properties Analysis

The physical properties of Tetrakis(ethylthio)tetrathiafulvalene derivatives, such as electrical conductivity and crystal packing, are closely related to their molecular structure. The synthesized coordination polymers exhibit low electrical conductivities, which can be manipulated through structural modifications and doping, demonstrating the compound's potential in organic electronic applications (Wu et al., 1996).

Chemical Properties Analysis

The chemical properties of Tetrakis(ethylthio)tetrathiafulvalene, including its redox behavior and ability to form charge-transfer complexes, are fundamental to its use in molecular electronics. The compound's strong pi-electron donating ability enables the formation of radical cation species upon oxidation, which is critical for its electronic properties and applications in charge-transfer salts (Loosli et al., 2005).

Scientific Research Applications

Tetrakis(ethylthio)tetrathiafulvalene is a chemical compound used in the field of Materials Science , specifically in Organic Electronic Materials . It’s known for its outstanding redox properties and a remarkable electron donor character .

This compound is often used in the development of electrically conducting materials, also known as organic or synthetic metals . Its unique properties make it a versatile molecule in the field of molecular electronics .

  • Molecular Conductors : Tetrakis(ethylthio)tetrathiafulvalene is used in the development of molecular conductors . These are materials that can conduct electricity at the molecular level, which can be useful in various fields such as nanotechnology and molecular electronics .

  • Organic Electronic Materials : This compound is also used in the field of organic electronic materials . Organic electronic materials are a type of electronics that use organic compounds (compounds that contain carbon) as the semiconducting material. They have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic solar cells .

  • Synthetic Metals : Tetrakis(ethylthio)tetrathiafulvalene is used in the development of synthetic metals . Synthetic metals are materials that have been designed to have properties similar to metals, such as electrical conductivity, but are made from non-metallic compounds .

  • Organic Solar Cells : This compound can be used in the development of organic solar cells . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport .

  • Organic Light-Emitting Diodes (OLEDs) : Tetrakis(ethylthio)tetrathiafulvalene can also be used in the production of OLEDs . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

  • Nanotechnology : The molecule’s ability to conduct electricity at the molecular level makes it useful in various fields such as nanotechnology . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale and can be used to create many new materials and devices with a vast range of applications .

Safety And Hazards

Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .

properties

IUPAC Name

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJYFLUQDMPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393303
Record name Tetrakis(ethylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(ethylthio)tetrathiafulvalene

CAS RN

104515-79-9
Record name Tetrakis(ethylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
X Gan, M Munakata, T Kuroda-Sowa, M Maekawa… - Polyhedron, 1995 - Elsevier
Two copper(I) complexes with tetrakis(ethylthio)tetrathiafulvalene (TTC 2 -TTF), [(CuCl) 2 TTC 2 -TTF] (1) and [(CuBr) 2 TTC 2 -TTF] (2), have been synthesized and characterized by …
Number of citations: 27 www.sciencedirect.com
X Gan, M Munakata, T Kuroda-Sowa, M Maekawa… - Polyhedron, 1995 - Elsevier
A new linear coorination polymer composed of copper(I) cations and tetrakis(ethylthio)tetrathiafulvalene (TTC 2 -TTF) molecules has been synthesized by the reaction of copper(I) …
Number of citations: 17 www.sciencedirect.com
X Gan, M Munakata, T Kuroda-Sowa… - Bulletin of the Chemical …, 1994 - journal.csj.jp
The title complex was synthesized by the reaction of copper(I) iodide and tetrakis(ethylthio)tetrathiafulvalene (TTC 2 -TTF) in acetonitrile under argon atmosphere. The new compound, [(…
Number of citations: 41 www.journal.csj.jp
M Yamamoto, X Gan, T Kuroda-Sowa, M Maekawa… - Inorganica chimica …, 1997 - Elsevier
Two-linear coordination polymers composed of copper(I) cations and tetrakis(ethylthio)tetrathiafulvalene (TTC 2 -TTF) and tetrakis(propylthio)tetrathiafulvalene (TTC 3 -TTF) molecules …
Number of citations: 16 www.sciencedirect.com
C Jia, D Zhang, CM Liu, W Xu, H Hu… - New Journal of Chemistry, 2002 - pubs.rsc.org
Novel silver(I) complexes 1 and 2 derived from tetrakis(methylthio)tetrathiafulvalene (TMTTTF) and bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), respectively, were prepared by the …
Number of citations: 23 pubs.rsc.org
LP Wu, X Gan, M Munakata… - … Crystals and Liquid …, 1996 - Taylor & Francis
Oxidation of tetrakis(ethylthio)tetrathiafulvalene (TTC 2 -TTF) with CuCl 2 and CuBr 2 in acetonitrile yielded the organic radical cation salts, (TTC 2 -TTF) 2 [Cu 2 Cl 6 ] 1 and (TTC 2 -TTF…
Number of citations: 8 www.tandfonline.com
K Ueda, Y Kamata, T Kominami, M Iwamatsu… - Chemistry …, 1999 - journal.csj.jp
A new donor molecule, bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene (1) was obtained by the iodine oxidation of bis(tetraethylammonium) bis(2,3-diethylthiotetrathiafulvalenyl-6,7-…
Number of citations: 5 www.journal.csj.jp
甘新民 - 1995 - ci.nii.ac.jp
CiNii 博士論文 - Syntheses and structures of copper(Ⅰ) complexes with tetrakis(ethylthio)tetrathiafulvalene and rare earth(Ⅲ) complexes with macrocyclic ligands CiNii 国立情報学研究所 学術情報 …
Number of citations: 2 ci.nii.ac.jp
Y Suenaga, T Kuroda-Sowa, M Munakata, M Maekawa… - Polyhedron, 1998 - Elsevier
Copper(I) and silver(I) complexes of hexakis(methylthio)-benzene (hmb), [Cu(hmb)]PF 6 (1) and [Ag(hmb)]PF 6 (2), have been prepared and their molecular structures determined by X-…
Number of citations: 32 www.sciencedirect.com
Y Xing, N Esser, PS Dittrich - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
In this work, we studied the formation of fibres and particles made of metal salts and derivatives of tetrathiafulvalene (TTF) on a microfluidic device and in a conventional reaction flask, …
Number of citations: 15 pubs.rsc.org

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